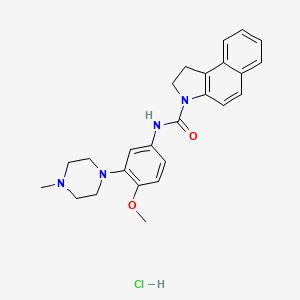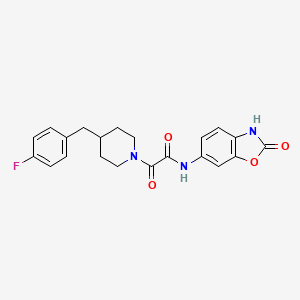
Radiprodil
Übersicht
Beschreibung
- Es zielt selektiv auf die GluN2B-Untereinheit des NMDA-Rezeptors (N-Methyl-D-Aspartat) ab.
- Der NMDA-Rezeptor spielt eine entscheidende Rolle bei der synaptischen Plastizität und der exzitatorischen Neurotransmission im zentralen Nervensystem.
- Radiprodil hat potenzielle Anwendungen bei verschiedenen neurologischen Erkrankungen, endokrinen/metabolischen Erkrankungen und Haut-/Muskel-Skelett-Erkrankungen .
Wissenschaftliche Forschungsanwendungen
- Die Forschungsanwendungen von Radiprodil umfassen mehrere Bereiche:
Neurologie: Untersucht zur Behandlung neurologischer Erkrankungen, einschließlich Epilepsie und neuropathischer Schmerzen.
Endokrinologie/Stoffwechsel: Potenzielle Anwendungen bei Diabetes-bedingter Neuropathie.
Dermatologie und Erkrankungen des Bewegungsapparates: Obwohl weniger erforscht, könnte this compound in diesen Bereichen Auswirkungen haben.
Wirkmechanismus
- This compound wirkt als negativer allosterischer Modulator der GluN2B-Untereinheit.
- Durch die Bindung an die GluN2B-Stelle reduziert es die Aktivität des NMDA-Rezeptors.
- Diese Modulation beeinflusst die synaptische Plastizität, die Exzitotoxizität und die neuronale Signalübertragung.
Wirkmechanismus
Target of Action
Radiprodil is an orally active and selective antagonist of the NMDA NR2B receptor . The NMDA NR2B receptor is a subtype of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptors . This means that it binds to a site on the NR2B subunit that is distinct from the active site, altering the receptor’s conformation and reducing its activity . This modulation results in the inhibition of NMDA glutamate currents, particularly in receptors containing NR2B subunits coded by gain-of-function mutations in the GRIN2B and GRIN2A genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the NMDA receptor signaling . By selectively modulating the NR2B subunit of the NMDA receptor, this compound can influence the flow of ions through the receptor’s channel, thereby affecting neuronal excitability and synaptic transmission . .
Pharmacokinetics
In a phase 1B/2A trial, this compound was found to be safe and well-tolerated in infants, and it showed the expected pharmacokinetic profile . More comprehensive pharmacokinetic studies are needed to fully understand this compound’s ADME properties and their impact on its bioavailability.
Result of Action
At the molecular level, this compound’s action results in the inhibition of NMDA glutamate currents . At the cellular level, this can lead to a reduction in neuronal excitability and alterations in synaptic transmission . In preclinical seizure models, this compound has shown protective seizure effects . In clinical trials, it has shown potential efficacy in controlling epileptic spasms in infants with certain disorders .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For example, the age of the patient can affect the drug’s efficacy, as this compound has shown the largest protective seizure effects in juvenile rats . Other factors, such as the presence of certain genetic variants, can also influence the drug’s action . .
Safety and Hazards
Zukünftige Richtungen
Radiprodil is currently under clinical development for the treatment of GRIN-related disorders . The first clinical study on this compound in children living with GRIN2B gain of function has been initiated with a goal to establish appropriate dosing based on safety and initial effect . The strength of the preclinical data accumulated so far suggests that the use of such an A2A and NR2B antagonist combination could bring significant motor improvement to PD patients, without inducing the motor complications induced by L-Dopa therapy .
Vorbereitungsmethoden
- Synthesewege für Radiprodil sind proprietär, aber es wurde ursprünglich von den Chemischen Werken von Gedeon Richter Plc. entwickelt.
- Industrielle Produktionsmethoden werden in der Öffentlichkeit nicht umfassend bekannt gegeben.
Analyse Chemischer Reaktionen
- Radiprodil wird hauptsächlich auf seine pharmakologischen Wirkungen untersucht, daher sind detaillierte Informationen zu spezifischen chemischen Reaktionen begrenzt.
- Häufig verwendete Reagenzien und Bedingungen bei seiner Synthese bleiben vertraulich.
- Wichtige Produkte, die während seiner Synthese gebildet werden, sind nicht öffentlich zugänglich.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Radiprodil liegt in seiner selektiven Zielsetzung von GluN2B.
- Ähnliche Verbindungen umfassen andere NMDA-Rezeptorantagonisten wie Memantin und Ifenprodil.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGRZLGAQZPEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964297 | |
| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496054-87-6 | |
| Record name | Radiprodil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radiprodil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADIPRODIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
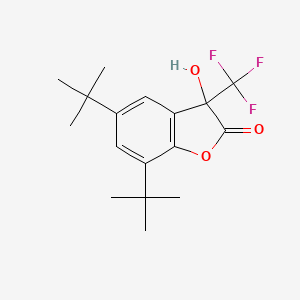


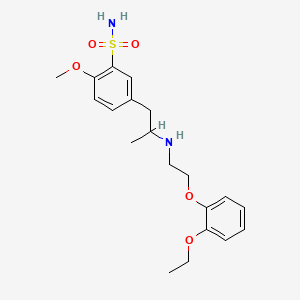

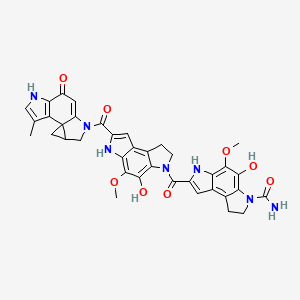
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680432.png)
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
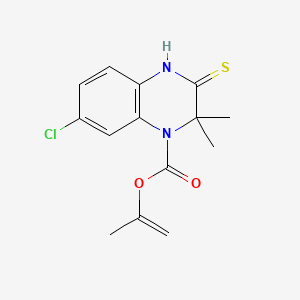
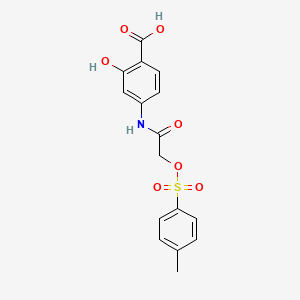
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
